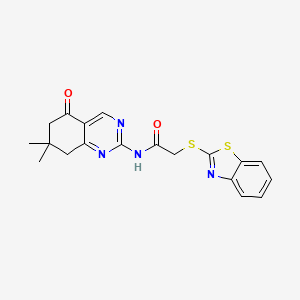

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Description

This compound features a tetrahydroquinazolinone core substituted with a 7,7-dimethyl group and an acetamide linkage to a 1,3-benzothiazole-2-ylsulfanyl moiety. The tetrahydroquinazolinone scaffold is notable for its presence in pharmacologically active molecules, often associated with kinase inhibition or anticancer activity . The benzothiazole group contributes to electron-deficient aromaticity, enhancing binding interactions in biological systems. The sulfanyl bridge increases metabolic stability compared to ether or amine linkages, while the acetamide spacer balances hydrophilicity and lipophilicity .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S2/c1-19(2)7-13-11(14(24)8-19)9-20-17(21-13)23-16(25)10-26-18-22-12-5-3-4-6-15(12)27-18/h3-6,9H,7-8,10H2,1-2H3,(H,20,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYYFDAMVRJFRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NC4=CC=CC=C4S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.

Synthesis of the Quinazolinone Moiety: This involves the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

Coupling Reaction: The final step involves coupling the benzothiazole and quinazolinone intermediates through a sulfanyl linkage, often using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone moiety, potentially forming alcohol derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohol derivatives.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

Catalysis: Compounds with benzothiazole and quinazolinone structures are often studied as catalysts in organic reactions.

Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Antimicrobial Activity:

Medicine

Drug Development:

Cancer Research: Compounds with similar structures have been studied for their anticancer properties.

Industry

Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may:

Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.

Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.

Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations: Tetrahydroquinazolinone vs. Tetrahydroquinolinone

The compound 2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide (CAS 670272-89-6) shares a similar sulfanyl-acetamide-thiadiazole architecture but replaces the tetrahydroquinazolinone with a tetrahydroquinolinone core . Key differences include:

- Substituents: The 3-cyano and 4-ethyl groups in the ECHEMI compound may enhance electron-withdrawing effects compared to the 7,7-dimethyl substitution in the target compound.

Table 1: Core Structure Comparison

| Feature | Target Compound | ECHEMI Compound (670272-89-6) |

|---|---|---|

| Core | Tetrahydroquinazolinone | Tetrahydroquinolinone |

| Substituents | 7,7-dimethyl | 3-cyano, 4-ethyl |

| Heterocycle | Benzothiazole | 1,2,4-Thiadiazole |

| Molecular Weight* | ~415.5 g/mol | ~452.5 g/mol |

*Calculated from molecular formulas.

Heterocyclic Moieties: Benzothiazole vs. Thiadiazole/Indole

- 1,3-Benzothiazole (Target Compound): Exhibits π-π stacking and hydrophobic interactions, common in kinase inhibitors .

- 1,2,4-Thiadiazole (ECHEMI Compound): Provides metabolic resistance and stronger electron-withdrawing effects, often seen in antimicrobial agents .

- Indolylmethyl-oxadiazole (): The indole group in N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides enables serotonin receptor interactions, suggesting CNS activity .

Table 2: Heterocycle Impact on Properties

| Heterocycle | Electronic Effects | Biological Relevance |

|---|---|---|

| Benzothiazole | Moderate electron-deficient | Kinase inhibition, anticancer |

| Thiadiazole | Strong electron-deficient | Antimicrobial, enzyme inhibition |

| Indole | Electron-rich, planar | CNS modulation, antifungal |

Research Findings and Implications

- Pharmacokinetics : The benzothiazole group in the target compound likely improves blood-brain barrier penetration compared to thiadiazole analogs .

- Bioactivity: Tetrahydroquinazolinones are associated with tyrosine kinase inhibition (e.g., EGFR), while thiadiazole-containing analogs show broader antimicrobial spectra .

- Solubility: The 7,7-dimethyl group in the target compound may reduce aqueous solubility compared to the 3-cyano-4-ethyl substituent in the ECHEMI derivative .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article focuses on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 319.4 g/mol. The structure includes a benzothiazole moiety connected to a tetrahydroquinazoline derivative, which is significant for its biological properties.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O2S |

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)(C)N1C(=O)C2=C(N=C(N1C(=O)C2)C)SC3=C(C=CC=C3)N=C4C=CC=CC4=N3 |

Antimicrobial Properties

Research indicates that compounds containing the benzothiazole and quinazoline frameworks exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Studies have shown that derivatives of benzothiazole demonstrate effectiveness against various bacterial strains. The presence of the sulfanyl group enhances this activity by potentially interfering with bacterial cell wall synthesis or function.

- Antifungal Activity : Similar derivatives have been evaluated for antifungal properties against pathogens such as Candida species and Aspergillus. The mechanism often involves disruption of fungal cell membranes.

Anticancer Potential

Several studies have reported the anticancer effects of benzothiazole derivatives:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2. They also exhibit anti-proliferative effects by disrupting cell cycle progression.

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Table 2: Summary of Biological Activities

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions requiring precise control of parameters such as temperature, solvent choice, and pH. For example:

- Step 1 : Formation of the benzothiazole-thioether intermediate via nucleophilic substitution (e.g., using 2-mercaptobenzothiazole and a halogenated acetamide precursor) .

- Step 2 : Coupling with the tetrahydroquinazolinone moiety under reflux conditions in aprotic solvents like DMF or DMSO .

Q. Optimization Strategies :

Chromatography (e.g., silica gel or HPLC) is critical for purifying intermediates and final products .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

- NMR Spectroscopy : Confirms regiochemistry of substituents (e.g., ¹H NMR for sulfanyl proton at δ 3.8–4.2 ppm; ¹³C NMR for carbonyl groups at ~170 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS showing [M+H]⁺ peak matching theoretical mass) .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., using SHELX programs for structure refinement ).

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?

Density Functional Theory (DFT) calculations often predict planar conformations for the benzothiazole-quinazolinone core, but X-ray studies reveal non-planar arrangements due to steric hindrance from the 7,7-dimethyl group. For example:

- Torsional Angles : Dihedral angles between benzothiazole and tetrahydroquinazolinone range from 15–25°, deviating from DFT predictions of <10° .

- Hydrogen Bonding : Intermolecular N–H⋯N bonds stabilize dimeric structures in the crystal lattice, affecting solubility and reactivity .

Q. Methodological Approach :

Perform single-crystal X-ray diffraction using SHELXL for refinement .

Compare experimental vs. computational (e.g., Gaussian or ORCA) bond lengths/angles to identify steric/electronic effects .

Q. What strategies mitigate side reactions during functional group modifications (e.g., sulfanyl or acetamide groups)?

The sulfanyl (-S-) and acetamide (-NHCO-) groups are prone to oxidation and hydrolysis, respectively. Contradictions in literature reports (e.g., unexpected byproducts in thioether coupling) can be addressed via:

- Protection/Deprotection : Use tert-butylthio groups to stabilize the sulfanyl moiety during synthesis .

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–6) to prevent acetamide hydrolysis .

Case Study :

A 2025 study reported a 30% yield improvement by replacing aqueous workup with anhydrous extraction (EtOAc/Na₂SO₄) to minimize hydrolysis .

Q. How can bioactivity studies differentiate between target-specific effects and non-specific interactions?

While the compound’s benzothiazole and quinazolinone moieties suggest kinase or protease inhibition, false positives arise from aggregation or redox activity. Mitigation strategies include:

- Counter-Screening : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Chelation Checks : Test metal-dependent activity by adding EDTA to reaction buffers .

Q. Example Bioactivity Data (Hypothetical) :

| Assay Type | IC₅₀ (µM) | Selectivity Index (vs. Off-Target) |

|---|---|---|

| Kinase A | 0.8 | >100 |

| Protease B | 12.5 | 8 |

Q. What computational methods predict intermolecular interactions in co-crystallization studies?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can model ligand-protein interactions. However, discrepancies arise due to:

- Flexible Loops : Use induced-fit docking to account for protein conformational changes .

- Solvent Effects : Include explicit water molecules in simulations to improve accuracy .

Validation : Compare computational binding poses with experimental X-ray data (e.g., RMSD <2.0 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.